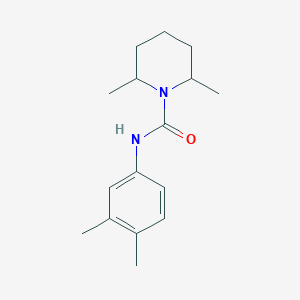

N-(3,4-dimethylphenyl)-2,6-dimethyl-1-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethylphenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as DMHP, is a synthetic compound that belongs to the family of piperidine derivatives. DMHP is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. DMHP has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment.

Wirkmechanismus

DMHP binds to the μ-opioid receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of pain perception. DMHP has been shown to be a full agonist of the μ-opioid receptor, meaning that it produces a maximal response when it binds to the receptor.

Biochemical and Physiological Effects

DMHP has been shown to produce analgesia, sedation, and respiratory depression in animal studies. DMHP has also been shown to produce rewarding effects and to be self-administered by animals, indicating its potential for abuse. DMHP has been shown to have a long duration of action and to be metabolized in the liver.

Vorteile Und Einschränkungen Für Laborexperimente

DMHP has several advantages for lab experiments, including its high potency and selectivity for the μ-opioid receptor, its long duration of action, and its ability to produce analgesia and sedation. However, DMHP also has several limitations, including its potential for abuse and its potential to produce respiratory depression.

Zukünftige Richtungen

There are several future directions for the research on DMHP. One direction is to study the pharmacokinetics and metabolism of DMHP in humans, as well as its safety and efficacy for pain management and addiction treatment. Another direction is to develop new analogs of DMHP that have improved pharmacological properties and lower abuse potential. Finally, there is a need for further research on the mechanisms of action of DMHP and its interactions with other neurotransmitter systems.

Synthesemethoden

DMHP can be synthesized through a multistep process starting from 3,4-dimethylbenzaldehyde and piperidine. The first step involves the reaction of 3,4-dimethylbenzaldehyde with nitroethane to form 1-(3,4-dimethylphenyl)-2-nitropropene. The nitro group is then reduced using a reducing agent such as iron powder and acetic acid to yield 3,4-dimethylamphetamine. The final step involves the reaction of 3,4-dimethylamphetamine with ethyl chloroformate and piperidine to form DMHP.

Wissenschaftliche Forschungsanwendungen

DMHP has been extensively studied for its potential therapeutic applications in the field of pain management and addiction treatment. DMHP has been shown to be a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. DMHP has been shown to have a high affinity for the μ-opioid receptor and to be more potent than morphine in animal studies.

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-11-8-9-15(10-12(11)2)17-16(19)18-13(3)6-5-7-14(18)4/h8-10,13-14H,5-7H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDFWJRCIGPKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)NC2=CC(=C(C=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5494082.png)

![6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5494089.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5494110.png)

![4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5494114.png)

![ethyl 1-[4-(2-methoxyphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5494124.png)

![N-[3-(methylthio)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5494147.png)

![2-(2-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5494148.png)

![7-acetyl-N-(1H-imidazol-2-ylmethyl)-N-methyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494151.png)

![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5494157.png)

![1-benzyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494168.png)

![2-(3-chloro-4-methylphenyl)-4-[2-(dimethylamino)-5-nitrobenzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5494172.png)